molecular formula C39H41N3O8S B562450 N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl CAS No. 874462-72-3

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl

Cat. No. B562450
M. Wt: 714.808
InChI Key: ZOUVMBFVVPMFTH-SGLQWWEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl (NCOG) is a novel peptide-based drug that has been developed as a potential therapeutic agent for a variety of diseases. NCOG has been studied for its ability to modulate the activity of several signaling pathways, including those involved in the regulation of cell growth and differentiation. The peptide has also been studied for its potential to affect the activity of several enzymes involved in the metabolism of proteins, carbohydrates and lipids.

Scientific Research Applications

Amino Acid Derivatives and Peptide Synthesis

  • tert-Butoxycarbonylation of Amino Acids and Their Derivatives : This study outlines the tert-butoxycarbonylation process for various amino acids, including derivatives that are potentially similar to the compound . The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis, indicating the importance of such modifications in creating complex peptides (Keller et al., 2003).

  • Microbial Enantioselective Removal of the N-benzyloxycarbonyl Amino Protecting Group : This research demonstrates the enzymatic removal of N-benzyloxycarbonyl (Cbz) protecting groups from amino acids, which is a crucial step in the synthesis of peptides and could relate to the processing or modification of the compound (Maurs et al., 2012).

  • Pilot-scale Enzymatic Synthesis of Bioactive Oligopeptides : This study involves the enzymatic synthesis of bioactive peptide precursors, highlighting the methodologies that could be applicable in synthesizing and scaling complex peptides like "N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl" for various research and therapeutic purposes (Gill & Valivety, 2002).

Applications in Neurodegenerative Diseases

  • Enzymatic and Solid-phase Synthesis of New Donepezil-based L- and D-glutamic Acid Derivatives : This research presents the synthesis of novel compounds related to donepezil, a drug used for Alzheimer's disease, using enzymatic and solid-phase methods. Such methodologies could be relevant to the synthesis of complex compounds like the one specified and their potential applications in neurodegenerative diseases (Monjas et al., 2017).

properties

IUPAC Name

benzyl (2S)-5-[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/t33-,34-/m0/s1/i23+1,36+1,40+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUVMBFVVPMFTH-SGLQWWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)[15NH][13CH2][13C](=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676233
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl(13-~13~C,12-~15~N)-2-oxa-4,9,12-triazatridecane-5,13-(13-~13~C)dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl

CAS RN

874462-72-3
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl(13-~13~C,12-~15~N)-2-oxa-4,9,12-triazatridecane-5,13-(13-~13~C)dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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